molecular formula C24H16N2 B13868217 2-Anthracen-9-yl-5-phenylpyrimidine

2-Anthracen-9-yl-5-phenylpyrimidine

Cat. No.: B13868217
M. Wt: 332.4 g/mol
InChI Key: VGNJKZMRXOUJHK-UHFFFAOYSA-N
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Description

2-Anthracen-9-yl-5-phenylpyrimidine is a compound that consists of an anthracene moiety attached to a pyrimidine ring with a phenyl group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracen-9-yl-5-phenylpyrimidine typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and aryl boronic acids or alkynes. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Anthracen-9-yl-5-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while substitution reactions on the phenyl or pyrimidine rings could introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Anthracen-9-yl-5-phenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anthracen-9-yl-5-phenylpyrimidine is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

2-Anthracen-9-yl-5-phenylpyrimidine stands out due to the presence of both anthracene and pyrimidine moieties, which confer unique photophysical and electronic properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior .

Properties

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

IUPAC Name

2-anthracen-9-yl-5-phenylpyrimidine

InChI

InChI=1S/C24H16N2/c1-2-8-17(9-3-1)20-15-25-24(26-16-20)23-21-12-6-4-10-18(21)14-19-11-5-7-13-22(19)23/h1-16H

InChI Key

VGNJKZMRXOUJHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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